

An In-depth Technical Guide to the Spectroscopic Data of Maysin

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Compound of Interest

Compound Name: **Maysin**

Cat. No.: **B1676223**

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Introduction

Maysin, a C-glycosyl flavone found predominantly in the silks of maize (*Zea mays*), has garnered significant interest from researchers in the fields of natural products chemistry, entomology, and drug development. Its notable insecticidal properties, particularly against the corn earworm (*Helicoverpa zea*), have positioned it as a key natural defense compound in agriculture. The structural elucidation of **Maysin** is paramount for understanding its bioactivity, synthesizing analogs, and for quality control of maize varieties bred for enhanced pest resistance. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of **Maysin**, offering insights into its structural characterization for researchers, scientists, and drug development professionals.

Maysin is structurally a derivative of the flavone luteolin, featuring a C-glycosidic linkage at the 6-position to a disaccharide. The precise and unambiguous identification of this complex structure relies heavily on modern spectroscopic techniques. This guide will delve into the interpretation of ^1H and ^{13}C NMR spectra and the fragmentation patterns observed in mass spectrometry, providing a foundational understanding for its analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy of Maysin

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a complex molecule

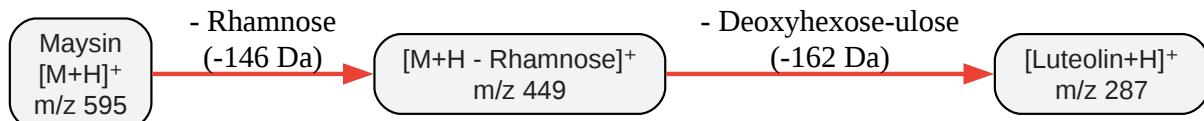
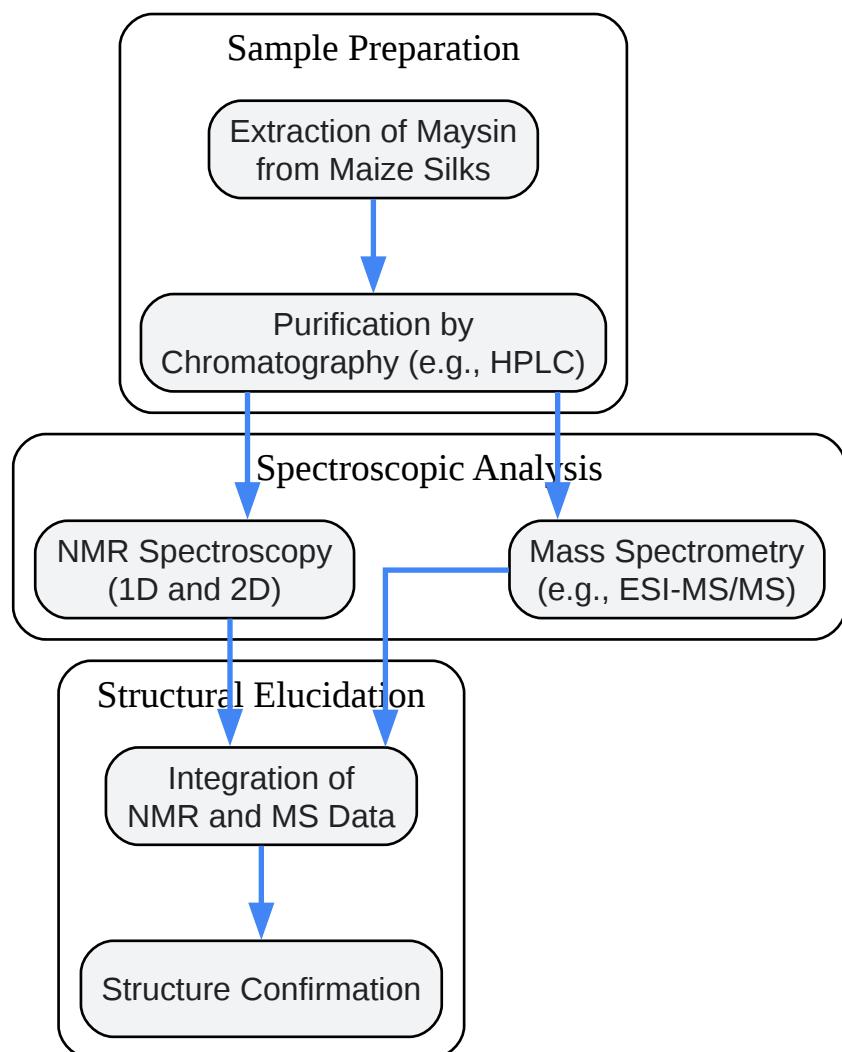
like **Maysin**, a combination of one-dimensional (^1H and ^{13}C) and two-dimensional NMR experiments is typically employed for complete signal assignment.

Experimental Protocol: NMR Analysis of Maysin

A typical experimental workflow for the NMR analysis of a purified sample of **Maysin** is as follows:

- Sample Preparation: Dissolve a pure sample of **Maysin** (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.
- Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:
 - ^1H NMR for proton chemical shifts, multiplicities, and coupling constants.
 - ^{13}C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) to identify primary, secondary, tertiary, and quaternary carbons.
 - 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ^1H - ^{13}C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ^1H - ^{13}C correlations.
- Data Processing and Analysis: Process the acquired spectra using appropriate software. The chemical shifts are referenced to the residual solvent peak. The combination of all spectral data allows for the unambiguous assignment of all proton and carbon signals.

Diagram of the General Workflow for Spectroscopic Analysis of **Maysin**:



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